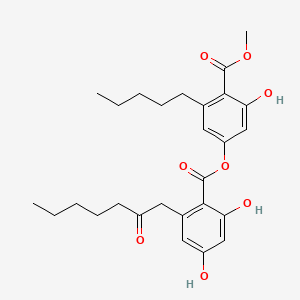
(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate
Description
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” is a complex organic compound that belongs to the class of phenyl benzoates
Propriétés
Numéro CAS |
19314-71-7 |
|---|---|
Formule moléculaire |
C27H34O8 |
Poids moléculaire |
486.561 |
Nom IUPAC |
(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate |
InChI |
InChI=1S/C27H34O8/c1-4-6-8-10-17-14-21(16-23(31)24(17)26(32)34-3)35-27(33)25-18(13-20(29)15-22(25)30)12-19(28)11-9-7-5-2/h13-16,29-31H,4-12H2,1-3H3 |
Clé InChI |
LZLMZXJSGNQSHG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C=C(C=C2CC(=O)CCCCC)O)O |
Synonymes |
2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid 3-hydroxy-4-(methoxycarbonyl)-5-pentylphenyl ester |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” typically involves multi-step organic reactions. The starting materials are often commercially available phenols and benzoic acids. The synthesis may include:
Esterification: Reacting the phenol with a carboxylic acid derivative to form the ester linkage.
Hydroxylation: Introducing hydroxyl groups at specific positions on the aromatic rings.
Alkylation: Adding alkyl groups to the aromatic rings to form the pentyl and heptyl chains.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Benzoates: Compounds with similar ester linkages and aromatic rings.
Hydroxybenzoates: Compounds with hydroxyl groups on the benzoate structure.
Uniqueness
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” is unique due to its specific combination of functional groups and alkyl chains, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


